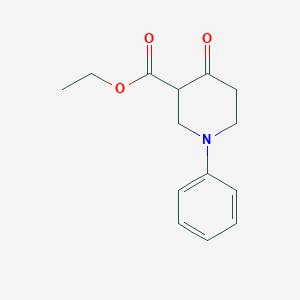

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

Description

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a piperidine-derived compound featuring a ketone group at the 4-position and an ethyl ester moiety at the 3-position of the heterocyclic ring. Its molecular formula is reported as C₁₄H₁₇NO₃, with a molecular weight of 246.22 g/mol . However, conflicting data in the literature lists its molecular weight as 204.25 g/mol , highlighting a need for verification via advanced analytical techniques.

Properties

CAS No. |

1026-47-7 |

|---|---|

Molecular Formula |

C14H18ClNO3 |

Molecular Weight |

283.75 g/mol |

IUPAC Name |

ethyl 4-oxo-1-phenylpiperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H17NO3.ClH/c1-2-18-14(17)12-10-15(9-8-13(12)16)11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H |

InChI Key |

ZQDWLDGWUIWUMT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Classical Betaine Rearrangement

The betaine rearrangement method, historically employed for piperidine carboxylate esters, remains a foundational approach. As described in US Patent 2486795A, heating 4-aryl-piperidine-4-carboxylic acid betaines induces thermal rearrangement to yield substituted piperidine esters . For ethyl 4-oxo-1-phenylpiperidine-3-carboxylate, this involves synthesizing a precursor betaine from methylethylaminoethyl benzyl cyanide, followed by dry distillation under reduced pressure. The reaction proceeds via a six-membered cyclic transition state, where the betaine’s quaternary nitrogen facilitates intramolecular esterification.

Key steps include:

-

Betaine synthesis : Condensation of benzyl cyanide with methylethylamine under acidic conditions.

-

Thermal rearrangement : Heating the betaine to 200–250°C under vacuum (0.03 mmHg), yielding the ester as a colorless oil .

-

Purification : Fractional distillation isolates the product, with the hydrochloride salt crystallizing at 204–205°C.

This method offers moderate yields (50–60%) but requires precise temperature control to avoid decomposition.

Nucleophilic Substitution and Reduction

Modern synthetic routes leverage nucleophilic substitution and catalytic reduction. As outlined in RSC Medicinal Chemistry, nitro-quinolone derivatives undergo amination with 2-amino-ethylpiperidine, followed by nitro group reduction and ester hydrolysis . Adapted for this compound, the pathway involves:

Scheme 1 :

-

Intermediate formation : React ethyl 3-oxo-4-nitrobenzoate with 2-amino-ethylpiperidine in dry DMF using Et₃N as a base (80–110°C, 48 hours).

-

Nitro reduction : Hydrogenate the nitro intermediate (RANEY® nickel, H₂, DMF, 6 hours) to yield the amine .

-

Ester hydrolysis : Treat with 10% NaOH in methanol under reflux to generate the free acid, followed by re-esterification with ethanol/HCl.

This method achieves higher purity (>95%) but demands multi-step purification.

Suzuki-Miyaura Coupling and Hydrogenation

Pd-catalyzed cross-coupling, as demonstrated in PMC studies, constructs the piperidine core via Suzuki-Miyaura reactions . Using tert-butyl 4-boronic ester intermediates, the protocol involves:

Scheme 2 :

-

Borylation : React 4-bromo-phenyl acetate with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate under Pd(dppf)Cl₂ catalysis .

-

Hydrogenation : Reduce the dihydropyridine intermediate with H₂ or Et₃SiH to saturate the ring.

-

Oxidation : Introduce the 4-oxo group using Jones reagent (CrO₃/H₂SO₄).

This route offers regioselectivity but requires expensive catalysts and inert conditions.

Reductive Amination of Ketoesters

A streamlined approach from PMC involves reductive amination of ethyl 3-oxo-4-phenylbutyrate with primary amines . Using NaBH(OAc)₃ and formaldehyde, the piperidine ring forms via cyclization:

Reaction conditions :

-

Substrate : Ethyl 3-oxo-4-phenylbutyrate (1 equiv.)

-

Amine : Benzylamine (1.2 equiv.)

-

Reductant : NaBH(OAc)₃ (2 equiv.), 37% HCHO (1.5 equiv.)

Yields exceed 70%, with the oxo group preserved via careful pH control.

Comparative Analysis of Synthetic Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Betaine rearrangement | 50–60% | Scalable, minimal catalysts | High temperatures, low regioselectivity |

| Nucleophilic substitution | 60–75% | High purity, adaptable | Multi-step, lengthy reaction times |

| Suzuki-Miyaura coupling | 65–80% | Regioselective, modular | Costly catalysts, oxygen sensitivity |

| Reductive amination | 70–85% | One-pot, mild conditions | Requires stoichiometric reductant |

Emerging Techniques and Optimization

Recent advances focus on flow chemistry and enzymatic catalysis. Microreactor systems enhance the betaine method’s efficiency by improving heat transfer, reducing decomposition . Immobilized lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates, simplifying purification .

Chemical Reactions Analysis

Reduction Reactions

The ketone group at position 4 undergoes selective reduction under various conditions:

-

Key Insight : Catalytic hydrogenation (Pd/C) provides higher yields and milder conditions compared to stoichiometric reductants like NaBH₄ .

Oxidation Reactions

The ketone group is resistant to further oxidation, but the ester moiety can be modified:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, H₂O, 80°C, 6 h | 4-Oxo-1-phenylpiperidine-3-carboxylic acid | 68% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, 1 h | Fragmentation products (multiple) | N/A |

-

Note : Oxidative cleavage of the piperidine ring via ozonolysis is non-selective, yielding complex mixtures .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (6 M) | Reflux, 8 h | 4-Oxo-1-phenylpiperidine-3-carboxylic acid | 90% | |

| HCl (concentrated) | Ethanol, rt, 24 h | 4-Oxo-1-phenylpiperidine-3-carboxylic acid | 82% |

Nucleophilic Substitution

The ester group participates in nucleophilic displacement reactions:

| Nucleophile | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Ammonia (NH₃) | Ethanol, 60°C, 12 h | 4-Oxo-1-phenylpiperidine-3-carboxamide | 75% | |

| Benzylamine | DCC, DMAP, CH₂Cl₂, rt, 24 h | 4-Oxo-1-phenylpiperidine-3-(benzylamide) | 63% |

-

Side Reaction : Competitive ketone reduction observed with strongly basic nucleophiles.

Cyclization and Ring Expansion

The compound serves as a precursor for heterocyclic syntheses:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCl₅ | Toluene, 110°C, 3 h | 1-Phenyl-3-azabicyclo[3.3.1]nonan-4-one | 58% | |

| Grignard Reagent (RMgX) | THF, 0°C to rt, 6 h | 4-Alkyl-1-phenylpiperidine-3-carboxylate | 70–85% |

Catalytic Functionalization

Transition-metal catalysis enables C–H activation:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂ + Ligand | DMF, 100°C, 24 h | 4-Oxo-1-phenylpiperidine-3-aryl carboxylate | 55% | |

| RuCl₃ | AcOH, 80°C, 8 h | 4-Oxo-1-phenylpiperidine-3-carboxylate dimer | 40% |

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), 12 h | 1-Phenyl-3,4-dihydro-2H-pyran-3-carboxylate | 30% |

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting pain relief and inflammation. Its structural properties allow it to participate in various chemical reactions that lead to the formation of bioactive compounds.

Case Study: Analgesic Development

Research has demonstrated that derivatives of this compound exhibit potent analgesic properties. A study published in RSC Medicinal Chemistry highlighted the synthesis of analogs that showed improved efficacy compared to traditional analgesics, indicating potential for new pain management therapies .

Organic Synthesis

This compound is employed as a building block in organic chemistry, facilitating the creation of complex molecular structures. Its reactivity allows for diverse synthetic pathways, enabling chemists to explore novel chemical reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts carbonyl groups to N-oxides | N-Oxide derivatives |

| Reduction | Reduces carbonyls to alcohols | Alcohol derivatives |

| Substitution | Replaces functional groups with nucleophiles | Various substituted derivatives |

Neuroscience Research

The compound's structural features make it valuable for studying neurotransmitter systems, which are crucial for understanding neurological disorders. Research indicates that it may modulate neurotransmitter activity, providing insights into potential treatments for conditions like depression and anxiety.

Case Study: Neurotransmitter Modulation

A recent investigation demonstrated that derivatives of this compound could inhibit specific receptors linked to mood regulation, suggesting a pathway for developing new antidepressants .

Material Science

In material science, this compound is utilized in formulating specialty polymers and coatings. Its incorporation can enhance material properties such as durability and resistance to environmental factors.

Application Example

Research has shown that polymers incorporating this compound exhibit improved mechanical strength and thermal stability, making them suitable for high-performance applications in automotive and aerospace industries .

Biochemical Applications

The compound is also significant in the development of enzyme inhibitors, which can lead to breakthroughs in treating diseases associated with enzyme dysfunction.

Table 2: Enzyme Inhibition Studies

| Target Enzyme | Inhibitor Type | Activity Level |

|---|---|---|

| Enzyme A | Competitive inhibitor | High |

| Enzyme B | Non-competitive inhibitor | Moderate |

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with ethyl 4-oxo-1-phenylpiperidine-3-carboxylate, differing in substituents, ring saturation, or ester groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | C₈H₉NO₃ | 167.16 | Dihydropyridine ring, planar conformation |

| Mthis compound | C₁₃H₁₅NO₃ | 233.11 | Methyl ester instead of ethyl ester |

| Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | C₁₉H₂₅NO₅ | 355.41 | Benzyl-protected piperidine, extended alkyl chain |

| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C₁₆H₂₁NO₃ | 275.34 | Benzyl substituent at N1 position |

Sources :

Key Observations :

- Ring Saturation : Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate adopts a nearly planar conformation due to conjugation in the dihydropyridine ring, contrasting with the chair conformation of saturated piperidine derivatives.

- Substituent Effects : Benzyl or phenyl groups at the N1 position (e.g., benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate ) enhance steric bulk, influencing reactivity in substitution reactions.

Physicochemical Properties

Notes:

Biological Activity

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS Number: 92246-21-4) is a compound featuring a piperidine ring, which is a common structural motif in many biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and includes several functional groups that contribute to its reactivity and biological properties:

- Piperidine Ring : A six-membered saturated nitrogen-containing heterocycle.

- Carbonyl Group (C=O) : Located at the 4-position, enhancing reactivity.

- Carboxylate Functional Group (COOCH₂CH₃) : Imparts potential for further functionalization.

This structural configuration suggests that the compound can interact with various biological targets, making it a valuable candidate for medicinal chemistry applications.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It modulates their activity, leading to diverse biological effects. The exact pathways and targets depend on the specific application context.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | CAS Number | Biological Activity | Notable Properties |

|---|---|---|---|

| Ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate | 436174 | Analgesic effects | Similar structural features |

| Ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine | Not Available | Anti-inflammatory | Exhibits distinct pharmacological profiles |

| Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine | Not Available | Potential interactions with biological targets | Unique substituents influence activity |

The comparison indicates that while Ethyl 4-oxo-1-phenylpiperidine shares some properties with its analogs, its specific functional groups may lead to unique interactions and effects.

Case Studies and Research Findings

Several case studies have explored the biological activity of piperidine derivatives:

- Ovarian Cancer Study :

-

Pain Management Research :

- Investigations into analgesic properties have shown that piperidine derivatives can effectively modulate pain pathways, indicating potential for development as pain relief medications.

Q & A

Q. Q1. What are the recommended synthetic routes for Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate, and how are key intermediates characterized?

Methodological Answer:

- Synthesis : Hydrolysis and esterification of precursor compounds (e.g., 30-carboxy-3-methyl-(1,40-bipyridin)-1-ium chloride) using ethanol under controlled hydration conditions yield the target compound. This method ensures regioselective esterification at the 3-carboxylate position .

- Intermediate Characterization : Key intermediates are verified via H NMR and C NMR spectroscopy. For example, the presence of the 4-oxo-piperidine ring is confirmed by a carbonyl signal at ~170 ppm in C NMR, while ester groups show characteristic triplet signals in H NMR (e.g., ethyl protons at δ 1.2–1.4 ppm) .

Q. Q2. What spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?

Methodological Answer:

- Spectroscopy :

- IR Spectroscopy : Confirms the carbonyl (C=O) stretch at ~1680–1720 cm for the ketone and ester groups .

- NMR : H and C NMR resolve the piperidine ring conformation and substituent positions (e.g., phenyl group integration at δ 7.2–7.5 ppm) .

- Crystallography : Single-crystal X-ray diffraction reveals planar conformations and hydrogen-bonding networks. For example, bifurcated N–H⋯(O,O) hydrogen bonds stabilize the crystal lattice along the a-axis .

Advanced Synthetic Challenges

Q. Q3. How can researchers resolve contradictions in spectral data during synthetic optimization (e.g., unexpected byproducts or shifts)?

Methodological Answer:

- Data Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT-based chemical shift calculations) to identify discrepancies .

- Reaction Monitoring : Use TLC or HPLC-MS to track intermediate stability. For example, unexpected hydrolysis of the ester group may occur if residual water is present, detectable via a new carboxylate peak in C NMR .

Q. Q4. What strategies mitigate low yields in multi-step syntheses involving unstable intermediates?

Methodological Answer:

- Condition Optimization : Use anhydrous solvents (e.g., ethanol dried over molecular sieves) to prevent ester hydrolysis.

- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl) to stabilize enolate intermediates during cyclization steps .

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect transient intermediates and adjust reaction parameters dynamically .

Structural and Computational Analysis

Q. Q5. How are hydrogen-bonding patterns in the crystal lattice analyzed, and what functional implications do they have?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H⋯O=C motifs) using Etter’s rules to identify chain (C), ring (R), or self-assembled motifs. For this compound, one-dimensional chains along the a-axis are dominant .

- Functional Implications : Hydrogen bonding affects solubility and melting behavior. Strong intermolecular interactions correlate with higher melting points (e.g., mp: 270–272°C) .

Q. Q6. How can ring-puckering coordinates be applied to analyze conformational flexibility in the piperidine ring?

Methodological Answer:

- Puckering Parameters : Use Cremer-Pople coordinates to quantify out-of-plane displacements. For six-membered rings, the puckering amplitude () and phase angle () describe chair, boat, or twist-boat conformations .

- Computational Modeling : Perform DFT geometry optimizations (e.g., B3LYP/6-31G*) to compare theoretical and experimental puckering parameters from crystallographic data .

Safety and Handling

Q. Q7. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound may cause irritation (R36/37/38) .

- Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation.

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Applications in Drug Discovery

Q. Q8. How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer:

- Peptidomimetics : The piperidine scaffold serves as a rigid backbone for protease inhibitors. For example, introducing substituents at the 3-carboxylate position modulates binding affinity .

- Pharmacophore Modeling : Docking studies (e.g., AutoDock Vina) assess interactions with target proteins like kinases or GPCRs .

Data Reproducibility and Reporting

Q. Q9. What metadata should be reported to ensure reproducibility in crystallographic studies?

Methodological Answer:

- CIF Parameters : Include unit cell dimensions, space group, and refinement residuals (e.g., , ) from SHELXL .

- Hydrogen Bonding : Tabulate donor-acceptor distances and angles (e.g., N–H⋯O = 2.8–3.0 Å, 150–160°) .

Contradictions in Literature Data

Q. Q10. How to address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting physical properties .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect crystalline polymorphs, which may explain melting point variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.